molecular formula C15H12N2O5 B13871356 Methyl 4-[(4-nitrobenzoyl)amino]benzoate CAS No. 39799-74-1

Methyl 4-[(4-nitrobenzoyl)amino]benzoate

Katalognummer: B13871356
CAS-Nummer: 39799-74-1
Molekulargewicht: 300.27 g/mol
InChI-Schlüssel: KZOVYEJYLVWSFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-[(4-nitrobenzoyl)amino]benzoate is a chemical compound with the molecular formula C15H12N2O5 It is known for its unique structure, which includes a nitrobenzoyl group attached to an aminobenzoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(4-nitrobenzoyl)amino]benzoate typically involves the reaction of 4-nitrobenzoic acid with methyl 4-aminobenzoate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-[(4-nitrobenzoyl)amino]benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Methyl 4-[(4-aminobenzoyl)amino]benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 4-[(4-nitrobenzoyl)amino]benzoic acid and methanol.

Wissenschaftliche Forschungsanwendungen

Methyl 4-[(4-nitrobenzoyl)amino]benzoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Methyl 4-[(4-nitrobenzoyl)amino]benzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester and amide groups can form hydrogen bonds and other interactions with biological molecules. These interactions can affect various cellular pathways and processes, making the compound of interest in pharmacological studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 4-[(4-nitrobenzoyl)amino]benzoate is unique due to the presence of both a nitro group and an amide linkage, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research applications and synthetic processes.

Eigenschaften

CAS-Nummer

39799-74-1

Molekularformel

C15H12N2O5

Molekulargewicht

300.27 g/mol

IUPAC-Name

methyl 4-[(4-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C15H12N2O5/c1-22-15(19)11-2-6-12(7-3-11)16-14(18)10-4-8-13(9-5-10)17(20)21/h2-9H,1H3,(H,16,18)

InChI-Schlüssel

KZOVYEJYLVWSFQ-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.